Meta vs. Para Substitution: Impact on Physical Properties for Purification and Handling
The position of the nitrile substituent on the phenyl ring significantly alters the compound's physical properties. The target meta-substituted compound (CAS 898767-62-9) exhibits a lower predicted boiling point (431.6°C) compared to its para-substituted isomer (440.9°C), a difference of 9.3°C . This variation in volatility can be a critical factor in selecting appropriate purification techniques like distillation or sublimation and can influence the compound's behavior in vapor-phase reactions.
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 431.6 °C at 760 mmHg |
| Comparator Or Baseline | 6-(4-Cyanophenyl)-6-oxohexanenitrile (CAS 898767-51-6): 440.9 °C at 760 mmHg |
| Quantified Difference | 9.3 °C (lower for target compound) |
| Conditions | Predicted/calculated value, standard pressure |
Why This Matters
The 9.3°C lower boiling point of the meta-isomer indicates distinct volatility, which can influence purification method selection and may offer advantages in specific synthetic or formulation processes.
